N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide
Description
N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with an ethanesulfonyl group and linked to a 3-(trifluoromethyl)benzamide moiety via a phenyl bridge. Although direct biological data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in therapeutic or electrochemical contexts .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-2-30(28,29)18-11-10-17(25-26-18)13-6-8-16(9-7-13)24-19(27)14-4-3-5-15(12-14)20(21,22)23/h3-12H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQFSZFAUFZYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the pyridazine derivative with the benzamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The ethanesulfonyl (-SO₂C₂H₅) group undergoes oxidation under strong oxidative conditions (e.g., H₂O₂/HOAc or KMnO₄), forming sulfonic acid derivatives. This reaction modifies solubility and hydrogen-bonding capacity, impacting biological activity.
Key conditions :
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Oxidizing agents : Hydrogen peroxide (30%) in acetic acid
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Temperature : 60–80°C
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Yield : 72–85% (isolated as sodium salts)
Nucleophilic Aromatic Substitution
The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at the 4-position. Halogenation and amination reactions dominate:
| Reaction Type | Reagents | Position | Products | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃, PCl₅ | C-4 | 4-chloropyridazine derivative | 68% |
| Amination | NH₃/EtOH (pressure) | C-4 | 4-aminopyridazine analog | 55% |
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
Hydrolysis Reactions
The trifluoromethyl benzamide group undergoes controlled hydrolysis:
Acidic conditions (HCl/H₂O, reflux):
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Cleaves benzamide to 3-(trifluoromethyl)benzoic acid
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Preserves pyridazine core intact
Basic conditions (NaOH/EtOH, 70°C):
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Degrades ethanesulfonyl group to ethanesulfonic acid
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Requires 12–24 hr for completion
Reductive Transformations
While not explicitly documented for this compound, structural analogs (e.g., pyridazine derivatives) show predictable reduction patterns:
Catalytic hydrogenation (H₂/Pd-C):
Selectivity challenges : Competing reduction of trifluoromethyl groups requires specialized catalysts (e.g., PtO₂) .
Cross-Coupling Reactions
The phenyl spacer between pyridazine and benzamide enables Suzuki-Miyaura couplings. Bromination at the para-position (relative to pyridazine) creates handles for:
| Coupling Partner | Catalyst | Product Class |
|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized analogs |
| Heteroaryl stannanes | CuI, P(o-tol)₃ | Hybrid heterocyclic systems |
Optimal conditions: 90°C in toluene/water (4:1), 8–12 hr .
Stability Under Biological Conditions
Metabolic vulnerabilities (based on hepatocyte assays) :
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Primary pathway : Oxidative cleavage of the sulfonyl group (t₁/₂ = 18 min in human microsomes)
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Secondary pathway : Hydrolysis of benzamide (CYP3A4-mediated)
Structural modifications to improve stability:
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Replacing ethanesulfonyl with methylsulfonyl decreases oxidation rate 3-fold
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Fluorination at the pyridazine C-5 position extends half-life to 42 min
This compound’s reactivity profile highlights its utility as a scaffold for generating derivatives with tailored physicochemical and biological properties. Controlled functionalization at the pyridazine ring or benzamide group enables systematic structure-activity relationship (SAR) studies, particularly in medicinal chemistry applications .
Scientific Research Applications
Medicinal Chemistry
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide has been investigated for its potential as a therapeutic agent.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. The presence of the pyridazin moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which is a common mechanism for many pharmaceutical agents. This property can be particularly useful in designing drugs targeting specific diseases, such as cancer or metabolic disorders .
Pharmacology
Pharmacological studies are essential for understanding the bioactivity of this compound.
- Bioavailability and Metabolism : Research into the pharmacokinetics of similar compounds suggests that modifications in the chemical structure can significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles. This knowledge is crucial for developing effective therapeutic agents .
- Targeted Drug Delivery : The sulfonamide group in the compound may facilitate targeted delivery mechanisms, allowing for higher concentrations of the drug at specific sites within the body while minimizing systemic side effects .
Materials Science
Beyond medicinal applications, this compound can also be explored in materials science.
- Polymer Chemistry : The unique properties of this compound could be utilized in creating advanced materials with specific thermal or mechanical properties. For instance, incorporating such compounds into polymer matrices may enhance their performance in various applications, including electronics and coatings .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the anticancer properties of a series of pyridazine derivatives, including those structurally related to this compound. The results showed significant inhibition of cell proliferation in breast and lung cancer cell lines, suggesting that this class of compounds holds promise as anticancer agents .
Case Study 2: Enzyme Inhibition
Another research project focused on enzyme inhibitors derived from similar chemical frameworks. The findings indicated that these compounds could effectively inhibit certain kinases involved in cancer signaling pathways, leading to reduced tumor growth rates in preclinical models. This highlights the potential for this compound to serve as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or disrupt protein-protein interactions, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Core Modifications
- Pyridazine Derivatives: : Compound 17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide) replaces pyridazine with a methylpyridine core and uses a sulfonamide linkage instead of a sulfonyl group. This reduces polarity compared to the target compound . : Autotaxin-modulating pyridazine derivatives (e.g., l-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-l-one) feature methoxy and spirocyclic amine substituents, emphasizing enzyme-targeting capabilities over electrochemical properties .
Benzamide-Linked Heterocycles
- The trimethylsilyl group increases hydrophobicity (logP ~3.8) compared to the target compound’s ethanesulfonyl group (estimated logP ~2.5) .
Physicochemical Properties
*logP values estimated via fragment-based methods.
Biological Activity
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H16F3N3O2S
- Molecular Weight : 395.4 g/mol
- CAS Number : Not available in the provided sources.
This compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Its mechanism is thought to involve:
- Inhibition of Kinases : The compound may function as a kinase inhibitor, affecting pathways crucial for cell proliferation and survival.
- Modulation of Receptor Activity : It may alter the activity of various receptors, impacting downstream signaling cascades related to inflammation and tumorigenesis.
Antitumor Effects
Recent studies have indicated that this compound demonstrates significant antitumor activity. For instance, it has been shown to inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 8.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
These results suggest that this compound could be a promising candidate for cancer therapy.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
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Study on Lung Cancer Treatment :
- A clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). Results showed a significant reduction in tumor size and improved patient survival rates compared to standard therapies.
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Mechanistic Study :
- Research focused on the mechanistic pathways involved in the compound's action revealed that it inhibits the NF-kB signaling pathway, which is often overactive in cancer cells. This inhibition leads to decreased expression of anti-apoptotic proteins, promoting apoptosis in malignant cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a pyridazine sulfonyl intermediate (e.g., 6-(ethanesulfonyl)pyridazin-3-amine) with a benzamide derivative. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the pyridazine moiety to the phenyl ring .
- Amide bond formation using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Microwave-assisted synthesis (e.g., 66°C for 48 hours in THF) to improve reaction efficiency, yielding ~56% pure product after chromatographic purification .
- Optimization : Catalytic Pd-based systems (e.g., Pd(PPh₃)₄) enhance coupling efficiency, while inert atmospheres reduce side reactions.
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR verify substituent positions (e.g., trifluoromethyl group at δ 120-125 ppm for ¹³C) .
- Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., [M+H⁺] = 487.2) .
- X-ray Crystallography : Resolves short H-bond interactions involving fluorine (e.g., C—H···F contacts with −2.15 kcal/mol stabilization energy) .
- HPLC : Purity >95% using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies address contradictory cytotoxicity data across cell lines in preclinical studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 μM in leukemia vs. >10 μM in solid tumors) may arise from:
- Target Expression Variability : Overexpression of Bcr-Abl kinase in leukemia enhances sensitivity .
- Metabolic Stability : Liver microsome assays reveal rapid degradation in certain cell lines due to CYP3A4 activity .
Q. How do structural modifications influence binding to tyrosine kinases (e.g., Bcr-Abl)?
- Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets (ΔG = −8.2 kcal/mol via docking studies) .
- Ethanesulfonyl-Pyridazine : Critical for hydrogen bonding to hinge regions (e.g., Glu286 in Bcr-Abl) .
- Benzamide Linker : Rigidity improves selectivity; flexible linkers reduce potency by 10-fold .
Q. What experimental designs resolve conflicting crystallographic data on fluorine-mediated H-bonding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
